molecular formula C17H22ClN3OS B2503227 1-[4-(7-Chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one CAS No. 897488-71-0

1-[4-(7-Chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one

Cat. No.: B2503227
CAS No.: 897488-71-0
M. Wt: 351.89
InChI Key: RICNAIHKTWLXIH-UHFFFAOYSA-N
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Description

1-[4-(7-Chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure, which are known for their diverse biological activities and applications in medicinal chemistry .

Mechanism of Action

Comparison with Similar Compounds

1-[4-(7-Chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one can be compared with other benzothiazole derivatives, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct biological activities and potential therapeutic applications .

Properties

IUPAC Name

1-[4-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22ClN3OS/c1-3-4-5-14(22)20-8-10-21(11-9-20)17-19-15-12(2)6-7-13(18)16(15)23-17/h6-7H,3-5,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RICNAIHKTWLXIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)N1CCN(CC1)C2=NC3=C(C=CC(=C3S2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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